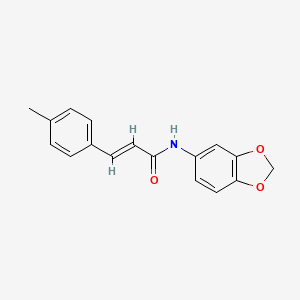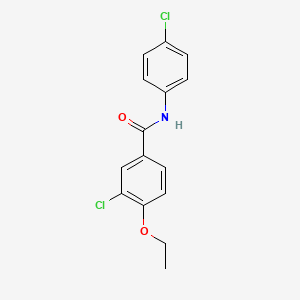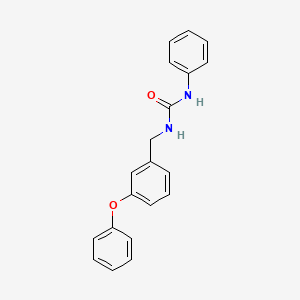![molecular formula C17H19NO3 B5784906 N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
N-[bis(4-methoxyphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis(4-methoxyphenyl)methyl]acetamide, also known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBMA belongs to the family of arylacetamide compounds and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Wissenschaftliche Forschungsanwendungen
N-[bis(4-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, this compound has been shown to possess antimicrobial activity against various bacterial strains. Due to its diverse pharmacological properties, this compound has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections.
Wirkmechanismus
The exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. Moreover, this compound has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, this compound has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine. Furthermore, this compound has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[bis(4-methoxyphenyl)methyl]acetamide is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Moreover, the synthesis method of this compound is well-established, which makes it readily available for scientific studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-[bis(4-methoxyphenyl)methyl]acetamide. One potential direction is to investigate the potential use of this compound in the treatment of bacterial infections. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound is well-established, and it has been found to exhibit a wide range of pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections. Further studies are needed to elucidate the exact mechanism of action of this compound and to develop novel derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of N-[bis(4-methoxyphenyl)methyl]acetamide involves the reaction between p-anisidine and p-anisaldehyde in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method has been well-established and has been used in several scientific studies.
Eigenschaften
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18-17(13-4-8-15(20-2)9-5-13)14-6-10-16(21-3)11-7-14/h4-11,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJIVPNHTWESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)




![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)

![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)


